For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Chloroplatinic Acid Hydrate (B1144303) from Platinum Metal
This technical guide provides a comprehensive overview of the synthesis of chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) from elemental platinum. The most common and well-documented method, the dissolution of platinum in aqua regia, is detailed extensively, along with alternative methods. This document is intended for an audience with a strong background in chemistry and laboratory safety.
Introduction
Chloroplatinic acid, also known as hexachloroplatinic acid, is a key inorganic compound of platinum.[1] It typically exists as a hydrate, [H₃O]₂--INVALID-LINK--ₓ, a red-brown, highly hygroscopic solid.[1][2] It serves as a primary commercial source for platinum and is a vital precursor for the synthesis of numerous platinum compounds and catalysts.[1][3] Its applications are widespread, including catalysis for hydrogenation and hydrosilylation reactions, electroplating, and formerly in the quantitative analysis of potassium.[1]
Synthesis Methodologies
The conversion of platinum metal to chloroplatinic acid is primarily achieved through oxidative dissolution. The most prevalent methods include:
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Dissolution in Aqua Regia: The most common method, involving a mixture of nitric and hydrochloric acids.[1]
-
Reaction with Chlorine Gas: An aqueous suspension of platinum particles is exposed to chlorine gas.[1][4]
-
Electrolysis: An electrolytic process using platinum black in hydrochloric acid can yield a product free from nitric acid contamination.[5]
This guide will focus on the aqua regia method due to its widespread use and available documentation.
Experimental Protocol: The Aqua Regia Method
This protocol details the synthesis of chloroplatinic acid from platinum metal using aqua regia, followed by purification and crystallization.
Step 1: Dissolution of Platinum Metal
The initial step involves the oxidation and complexation of elemental platinum. Nitric acid acts as the oxidizing agent, while hydrochloric acid provides the chloride ligands to form the stable hexachloroplatinate anion ([PtCl₆]²⁻).[6]
Reagents and Equipment:
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Platinum metal (sponge, foil, or bar)
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Concentrated Hydrochloric Acid (HCl)
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Concentrated Nitric Acid (HNO₃)
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Glass beaker or porcelain vessel
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Heating mantle or hot plate
-
Reflux condenser or a round bottom flask filled with cool water to act as one[6][7]
Procedure:
-
Place the platinum metal into a suitable reaction vessel.[4]
-
Prepare the aqua regia solution. While the traditional molar ratio is 3:1 HCl to HNO₃, a diluted version can be used to improve the efficiency of nitric acid utilization and reduce the introduction of impurities.[6] A non-standard mixture may start with hydrochloric acid and water, followed by the addition of a smaller volume of nitric acid.[6]
-
Gently heat the mixture to a simmer to initiate and sustain the reaction. A reflux condenser is crucial to minimize the loss of volatile acids and gases which can also aid in the dissolution process.[6][7]
-
The dissolution of platinum is a slow process.[6] Additional small portions of nitric acid may need to be added periodically (e.g., every 6-9 hours) as it is consumed.[6]
-
Continue heating until the platinum metal is completely dissolved, resulting in a clear, orange-to-red solution.[1][6] The overall chemical reaction can be represented as: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[2]
Step 2: Purification by Removal of Nitric Acid and Nitrosonium Compounds
The crude solution contains residual nitric acid and potentially nitrosonium hexachloroplatinate ((NO)₂PtCl₆), which must be removed to obtain pure chloroplatinic acid.[1][4]
Procedure:
-
Reduce the volume of the crude platinum solution by gentle boiling or evaporation to under 100 mL.[7]
-
Add an excess of concentrated hydrochloric acid to the cooled solution.[4][7]
-
Heat the solution to boiling. The HCl reacts with the remaining nitric acid to produce volatile gases like nitrogen dioxide, nitrosyl chloride, and chlorine.[7] The evolution of a yellow-orange or brown gas indicates the reaction is occurring.[7]
-
Continue boiling until the solution volume is significantly reduced.[7]
-
Repeat the process of adding hydrochloric acid and boiling down the solution several times until no more brown fumes are observed.[4][7] This ensures all nitric acid traces are removed.[7]
Step 3: Concentration and Crystallization
The final step is to carefully concentrate the purified solution to obtain the solid chloroplatinic acid hydrate.
Procedure:
-
Once the nitric acid is removed, concentrate the solution by heating to a final volume of approximately 50 mL, resulting in a syrupy consistency.[4][7]
-
Crucially, do not heat to complete dryness , as this can cause the chloroplatinic acid to decompose into insoluble platinum chlorides.[7]
-
Allow the concentrated solution to cool and crystallize at room temperature.[8]
-
Due to the highly hygroscopic nature of chloroplatinic acid, the final drying and crystallization should be performed in a desiccator (vacuum or standard) to prevent the absorption of atmospheric moisture.[6][7]
-
The resulting product is reddish-brown crystals of chloroplatinic acid hydrate.[1] Store the final product in airtight containers, away from light, and preferably within a desiccator to maintain its integrity.[7]
Alternative Synthesis Methods
Chlorination Method
For finely divided platinum, dissolution can be achieved in hydrochloric acid by bubbling chlorine gas through the suspension.[4] Alternatively, chlorine can be generated in-situ by the careful addition of hydrogen peroxide to the hydrochloric acid solution.[4] This method avoids the difficult removal of nitrogen-containing byproducts.[4]
Electrolytic Method
This process involves the electrolysis of platinum black in hydrochloric acid.[5] It is particularly useful for preparing high-purity chloroplatinic acid free from any nitric acid contamination, which can be challenging to remove completely from the aqua regia method.[5]
Data Presentation
Table 1: Comparative Summary of Aqua Regia Synthesis Parameters
| Parameter | Method A (Diluted Aqua Regia)[6] | Method B (Patent CN101987748A)[9] |
| Platinum Input | 1 troy ounce (approx. 31.1 g) | 10-15 g |
| Reagents | 100 mL HCl (37%), 10 mL HNO₃ (68%), 75 mL H₂O | 300 mL HCl (30%), 100 mL HNO₃ (96%) |
| Initial Heating | Simmering | 170-190 °C |
| Reaction Time | Several days, with periodic HNO₃ addition | Until fully decomposed |
| Purification Step | Repeated boiling with 10 mL HCl additions | Repeated heating to 140-155 °C with 400-500 mL HCl |
| Final Product | Dried in desiccators, then flame-sealed in ampules | Concentrated, H₂O₂ added, then crystallized |
Table 2: Physicochemical Properties of Chloroplatinic Acid Hydrate
| Property | Value |
| Chemical Formula | [H₃O]₂--INVALID-LINK--ₓ (x ≤ 6)[1] |
| Molar Mass | 409.81 g/mol (anhydrous)[2] |
| Appearance | Reddish-brown solid[2] |
| Density | 2.431 g/cm³[2] |
| Melting Point | 60 °C (decomposes)[2] |
| Solubility | Very soluble in water; soluble in ethanol, acetone[2] |
| Key Characteristic | Highly hygroscopic[1][7] |
Mandatory Visualizations
Diagram 1: General Workflow for Chloroplatinic Acid Synthesis via Aqua Regia
Caption: Workflow for the synthesis of chloroplatinic acid via the aqua regia method.
Diagram 2: Core Chemical Reaction Pathway
References
- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 2. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Hexachloroplatinic acid, GR 18497-13-7 India [ottokemi.com]
- 4. prepchem.com [prepchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]
